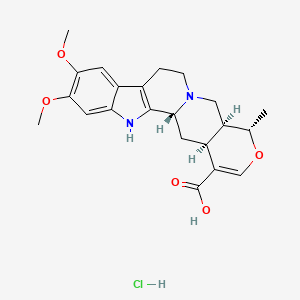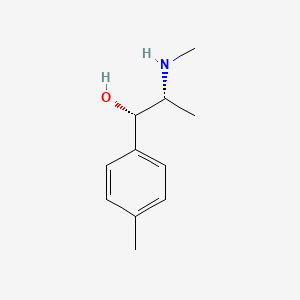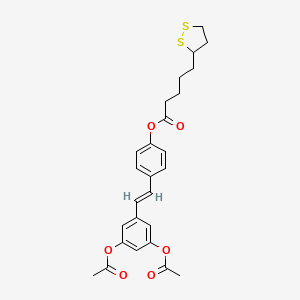
1-(5'-(L-Alanylmethylamino)-5'-deoxy-beta-D-allofuranosyluronic acid)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is a complex organic compound that combines elements of amino acids, sugars, and nucleobases
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves multiple steps, starting from the preparation of the sugar moiety, followed by the introduction of the amino acid and uracil components. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites. Common reagents include:
Protecting groups: Benzyl or tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl groups.
Coupling reagents: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) for peptide bond formation.
Deprotection reagents: Trifluoroacetic acid (TFA) or hydrogenation for removing protecting groups.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process would be optimized for yield and purity, with stringent quality control measures in place.
化学反応の分析
Types of Reactions
1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil can undergo various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiols.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or neutral conditions.
Reduction: Usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic regulation.
類似化合物との比較
Similar Compounds
- 1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-glucofuranosyluronic acid)uracil
- 1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-galactofuranosyluronic acid)uracil
Uniqueness
1-(5’-(L-Alanylmethylamino)-5’-deoxy-beta-D-allofuranosyluronic acid)uracil is unique due to its specific sugar moiety (allofuranose) and the presence of both an amino acid and a nucleobase. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
93806-87-2 |
|---|---|
分子式 |
C14H20N4O8 |
分子量 |
372.33 g/mol |
IUPAC名 |
2-[2-aminopropanoyl(methyl)amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C14H20N4O8/c1-5(15)11(22)17(2)7(13(23)24)10-8(20)9(21)12(26-10)18-4-3-6(19)16-14(18)25/h3-5,7-10,12,20-21H,15H2,1-2H3,(H,23,24)(H,16,19,25)/t5?,7?,8-,9+,10+,12+/m0/s1 |
InChIキー |
FUFUAMIZVBMFET-CFXOCILPSA-N |
異性体SMILES |
CC(C(=O)N(C)C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
正規SMILES |
CC(C(=O)N(C)C(C1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


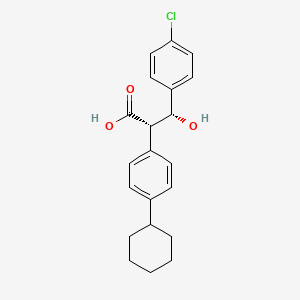
![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
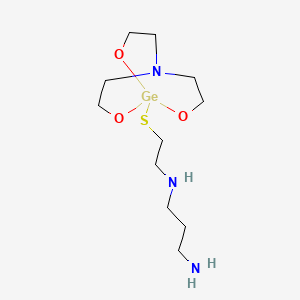
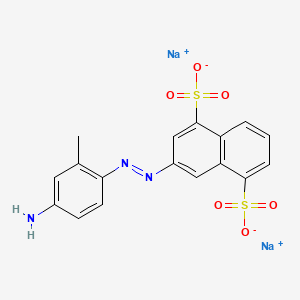
![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
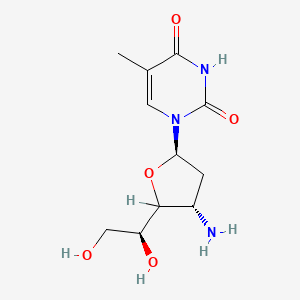
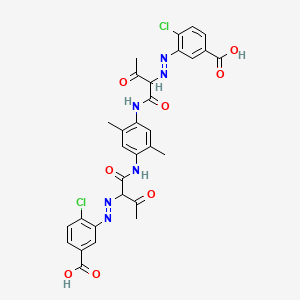
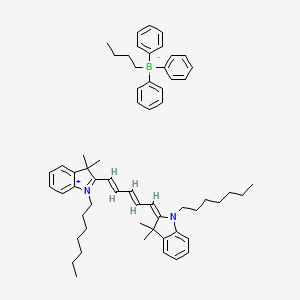
![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)

![[(3S,3aR,6S,6aS)-3-(dimethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12784889.png)
